3-(3-Fluorophenyl)piperidin-3-ol
Description
Historical Context and Significance of the Piperidine (B6355638) Pharmacophore in Bioactive Molecules
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast number of pharmaceuticals and natural products. chemicalbook.comscielo.br Its prevalence stems from its ability to exist in a stable chair conformation, which provides a three-dimensional scaffold that can be readily functionalized to interact with biological targets. nih.gov The nitrogen atom within the piperidine ring is often basic, allowing for the formation of salts and hydrogen bonds, which are crucial for solubility and receptor binding.
Historically, the piperidine motif is found in numerous alkaloids with potent biological activities. This natural precedent has inspired medicinal chemists to incorporate the piperidine scaffold into synthetic molecules, leading to the development of drugs across a wide range of therapeutic areas.
Strategic Integration of Fluorine Atoms into Piperidine Scaffolds for Modulating Biological Properties
The introduction of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target. nih.govnih.gov
When incorporated into a piperidine scaffold, fluorine can alter the basicity of the piperidine nitrogen, which in turn can affect the compound's pharmacokinetic properties. researchgate.net Furthermore, the strategic placement of a fluorine atom on an appended phenyl ring can modulate the electronic properties of the aromatic system, influencing its interactions with biological macromolecules.
Overview of 3-(3-Fluorophenyl)piperidin-3-ol as a Representative Compound for Advanced Research
While specific research on this compound is not extensively documented in publicly available literature, its structural features make it a compound of significant interest for several reasons. The "meta" substitution of the fluorine atom on the phenyl ring presents a distinct electronic and steric profile compared to its "ortho" and "para" isomers. The tertiary alcohol at the 3-position of the piperidine ring adds a polar functional group capable of forming hydrogen bonds, which can be critical for target engagement.
The combination of the piperidine core, the 3-fluorophenyl group, and the tertiary alcohol functionality in this compound creates a unique chemical entity with the potential for novel biological activities. Its structural similarity to known bioactive molecules suggests that it could be a valuable tool for exploring new therapeutic avenues.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-4-1-3-9(7-10)11(14)5-2-6-13-8-11/h1,3-4,7,13-14H,2,5-6,8H2 |
InChI Key |
NWZNRIBKSVTKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 3 Fluorophenyl Piperidin 3 Ol and Analogous Structures
Methodologies for Constructing the 3,3-Disubstituted Piperidinol Core
The creation of the 3,3-disubstituted piperidinol core is a critical step in the synthesis of 3-(3-Fluorophenyl)piperidin-3-ol. This involves the formation of the piperidine (B6355638) ring and the introduction of two substituents at the C3 position.
Cyclization Reactions for Piperidine Ring Formation
A variety of cyclization strategies have been developed to construct the piperidine scaffold. organic-chemistry.orgnih.gov These methods often involve the formation of carbon-nitrogen bonds to close the six-membered ring.
One common approach is the aza-Prins cyclization , which can be catalyzed by Lewis acids like aluminum chloride. This reaction involves the condensation of an N-tosyl homoallylamine with a carbonyl compound to yield a trans-2-substituted-4-halopiperidine. organic-chemistry.org Another strategy is the intramolecular hydroamination of allenes, catalyzed by gold(I) complexes, which can produce vinyl piperidines enantioselectively. organic-chemistry.org
Iron-catalyzed reductive amination of ω-amino fatty acids provides an alternative route to piperidines through a cyclization/reduction cascade. nih.gov In this process, phenylsilane (B129415) plays a crucial role in the formation and reduction of the imine intermediate, followed by cyclization and reduction of the resulting piperidinone. nih.gov Furthermore, a double aza-Michael reaction presents an atom-efficient method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govacs.org
The following table summarizes some key cyclization reactions for piperidine ring formation:
| Cyclization Reaction | Catalyst/Reagents | Key Intermediates | Product Type |
| Aza-Prins Cyclization | AlCl₃, Trimethylsilyl halide | N-tosyl homoallylamine, Carbonyl compound | trans-2-substituted-4-halopiperidines |
| Intramolecular Hydroamination | Phosphinegold(I)-bis-p-nitrobenzoate | N-allenyl carbamates | Vinyl piperidines |
| Reductive Amination | Iron complex, Phenylsilane | ω-amino fatty acids | Piperidines |
| Double Aza-Michael Reaction | --- | Divinyl ketones | 2-substituted 4-piperidones |
Regioselective and Stereoselective Approaches in Piperidinol Synthesis
Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. khanacademy.org Regioselectivity dictates which constitutional isomer is formed, while stereoselectivity controls the formation of a specific stereoisomer. khanacademy.org
Regioselective epoxide ring-opening is a valuable technique. For instance, the ring-opening of N-benzyl-3,4-epoxy-piperidine with lithium cyanide, generated in situ, allows for the regioselective introduction of a cyano group. researchgate.net The basicity of the piperidine nitrogen can influence the regioselectivity of this reaction. researchgate.net
Stereoselective methods aim to control the three-dimensional arrangement of atoms. A one-pot synthesis of piperidin-4-ols has been developed that proceeds via a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivity in the ring formation step. nih.gov Another approach involves the rhodium-catalyzed C-H insertion and cyclopropanation of donor/acceptor carbenes to produce positional analogues of methylphenidate, where the site selectivity is controlled by the catalyst and the protecting group on the amine. researchgate.net The enantiospecific and diastereocontrolled total synthesis of certain alkaloids has been achieved using a stepwise [3+3] annelation strategy and a piperidine 2,3-cyclopropanation-ring opening reaction as key steps. nih.gov
Metal-Catalyzed Transformations for Stereocontrolled Synthesis
Transition metal catalysis offers powerful tools for the stereocontrolled synthesis of piperidines. mdpi.com These reactions often proceed with high efficiency and selectivity under mild conditions.
Gold-catalyzed reactions have proven particularly useful. A gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of cyclic imidates, which can be further transformed into piperidin-4-ols. nih.gov This method is highly modular and allows for enantioselective synthesis. nih.gov
Rhodium catalysts have been employed in the asymmetric hydrogenation of unsaturated piperidinones, leading to cis-configured products. nih.govresearchgate.net Furthermore, rhodium-catalyzed C-H activation can be used for the stereoselective functionalization of piperidines. researchgate.net
Palladium-catalyzed reactions , such as the Buchwald-Hartwig arylation, are used to form C-N bonds in the synthesis of N-aryl piperidines. researchgate.net Palladium catalysis is also key in the asymmetric 6-endo aminoacetoxylation of unactivated alkenes to provide chiral β-acetoxylated piperidines. organic-chemistry.org
The table below highlights some metal-catalyzed transformations for stereocontrolled piperidine synthesis:
| Metal Catalyst | Reaction Type | Substrate | Product |
| Gold | Cyclization/Rearrangement | N-homopropargyl amide | Piperidin-4-ol |
| Rhodium | Asymmetric Hydrogenation | Unsaturated piperidinone | cis-2,4-disubstituted piperidine |
| Palladium | Buchwald-Hartwig Arylation | Secondary amine, 2-bromopyridine | N-(pyridin-2-yl)piperidine |
| Palladium | Aminoacetoxylation | Unactivated alkene | Chiral β-acetoxylated piperidine |
Incorporation of the Fluorophenyl Moiety in Piperidinol Synthesis
The introduction of a fluorophenyl group onto the piperidine ring is a crucial step. This can be achieved through various methods, often involving the reaction of a piperidone intermediate with a fluorophenyl-containing nucleophile.
One common strategy is the use of a Grignard reagent, such as 3-fluorophenylmagnesium bromide, which can react with a suitable piperidone precursor. This organometallic addition allows for the direct installation of the 3-fluorophenyl group at the desired position.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to attach the fluorophenyl group. These methods offer a high degree of functional group tolerance and are widely used in modern organic synthesis.
The synthesis of 3-aryl piperidine analogs has been explored for their potential as dopamine (B1211576) D4 receptor agonists, highlighting the importance of methodologies to introduce aryl groups onto the piperidine scaffold. nih.gov
Post-Cyclization Functional Group Interconversions on the this compound Scaffold
Once the core this compound structure is assembled, further modifications can be made to the piperidine ring, particularly at the nitrogen atom. nih.gov
Modifications of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for functionalization, allowing for the synthesis of a diverse range of analogs. These modifications can be achieved through various reactions.
N-Alkylation can be performed using alkyl halides or through reductive amination. For instance, the piperidine nitrogen can be reacted with an appropriate alkyl halide in the presence of a base.
N-Acylation involves the reaction of the piperidine with an acyl chloride or an acid anhydride (B1165640) to form an amide.
N-Arylation can be achieved using methods like the Buchwald-Hartwig amination, which allows for the coupling of the piperidine with an aryl halide. researchgate.net
N-Sulfonylation involves the reaction with a sulfonyl chloride to form a sulfonamide.
These modifications are often crucial for modulating the pharmacological properties of the final compound. For example, the incorporation of fluorine into piperidine-containing ligands has been shown to significantly reduce the pKa of the compounds, which can have a beneficial influence on their pharmacokinetic properties. nih.gov
Transformations at the Tertiary Alcohol Functionality
The tertiary alcohol group of this compound is a key functional handle that allows for a variety of chemical modifications. While sterically hindered and resistant to oxidation, this hydroxyl group can undergo several important transformations, including substitution, elimination, and etherification, to generate a diverse range of analogues. These reactions often require specific conditions to overcome the inherent stability of the tertiary alcohol.
Substitution Reactions
Direct substitution of the tertiary hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Consequently, reaction conditions typically involve protonation or activation of the alcohol to facilitate its departure as a better leaving group, such as water.
One fundamental transformation is the reaction with hydrogen halides (HX). Tertiary alcohols react with hydrogen chloride (HCl) or hydrogen bromide (HBr) via an SN1 mechanism. The reaction proceeds through the initial protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the halide ion to yield the corresponding 3-halo-3-(3-fluorophenyl)piperidine. Due to the SN1 pathway, these reactions are often rapid, even at low temperatures.
In a related transformation, 3-aryl-3-piperidinol derivatives can undergo a modified Ritter reaction. For instance, treatment with sodium azide (B81097) (NaN₃) in the presence of a strong acid like trifluoroacetic acid (TFA) can convert the tertiary alcohol into an azide. nih.gov This reaction also proceeds through a carbocation intermediate, which is trapped by the azide nucleophile. The resulting 3-azido-3-aryl-piperidine can be further reduced to a 3-amino derivative, providing a route to novel aminated structures. nih.gov
Table 1: Representative Substitution Reactions of 3-Aryl-3-Piperidinols
| Starting Material | Reagent(s) | Product Type | Mechanism | Reference |
|---|---|---|---|---|
| 3-Aryl-3-piperidinol | HBr / HCl | 3-Aryl-3-halopiperidine | SN1 | General Knowledge |
| 3-Aryl-3-piperidinol | NaN₃, TFA | 3-Aryl-3-azidopiperidine | SN1 / Ritter | nih.gov |
Elimination (Dehydration) Reactions
The acid-catalyzed dehydration of this compound represents a common elimination pathway. Treatment with strong protic acids such as sulfuric acid (H₂SO₄) leads to the formation of a tetrahydropyridine (B1245486) derivative. This reaction follows an E1 mechanism, initiated by the protonation of the hydroxyl group. The subsequent loss of water generates a tertiary carbocation, which is then deprotonated at an adjacent carbon to form a double bond within the piperidine ring.
Alternative reagents can also effect this transformation under milder conditions. For example, phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) is effective for the dehydration of tertiary alcohols. This method proceeds via an E2 mechanism after the in situ formation of a dichlorophosphate (B8581778) ester, which is a much better leaving group than hydroxide.
Etherification
The synthesis of ethers from tertiary alcohols such as this compound requires careful selection of synthetic strategy. The Williamson ether synthesis, a classic method involving the reaction of an alkyl halide with an alkoxide, is only viable in one direction. The SN2 reaction fails with tertiary halides due to steric hindrance, leading exclusively to elimination products.
Therefore, the successful approach involves the deprotonation of the tertiary alcohol to form the corresponding alkoxide. This can be achieved using a strong base such as sodium hydride (NaH). The resulting tertiary alkoxide is a potent nucleophile that can then react with a primary or methyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) via an SN2 pathway to furnish the desired ether. This method allows for the introduction of a variety of alkyl and benzyl groups at the 3-position.
Table 2: Etherification Strategy for this compound
| Step | Reactants | Reagent(s) | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | This compound | NaH | 3-(3-Fluorophenyl)piperidin-3-olate | Formation of the nucleophilic alkoxide |
| 2 | 3-(3-Fluorophenyl)piperidin-3-olate + R-X | - | 3-Alkoxy-3-(3-fluorophenyl)piperidine | R must be methyl or primary; X is a good leaving group (I, Br, OTs) |
Esterification
The tertiary alcohol can be converted to its corresponding ester through reaction with acylating agents. Acyl chlorides and acid anhydrides are highly reactive and suitable for this purpose. The reaction typically involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk
The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. youtube.com This method allows for the synthesis of a wide array of ester derivatives of this compound, which can be valuable for modulating the compound's physicochemical properties. Even sterically hindered tertiary alcohols can be acylated using reactive acyl chlorides like pivaloyl chloride, often with pyridine acting as a catalyst. youtube.com
Table 3: General Conditions for Esterification
| Acylating Agent | Base | Product | Key Features |
|---|---|---|---|
| Acyl Chloride (RCOCl) | Pyridine or Triethylamine | 3-(3-Fluorophenyl)-3-(acyloxy)piperidine | Vigorous reaction; base scavenges HCl byproduct. savemyexams.com |
| Acid Anhydride ((RCO)₂O) | Pyridine (often as catalyst) | 3-(3-Fluorophenyl)-3-(acyloxy)piperidine | Generally less reactive than acyl chlorides. |
Comprehensive Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl Piperidin 3 Ol Derivatives
Elucidating the Influence of Fluoro-Substitution Pattern on Biological Activity
The position of the fluorine atom on the phenyl ring of 3-phenylpiperidine (B1330008) derivatives is a critical determinant of their biological activity and selectivity towards monoamine transporters. The high electronegativity and small size of fluorine allow it to modulate the electronic properties of the aromatic ring and influence intermolecular interactions such as hydrogen bonding, without introducing significant steric bulk. nih.gov
Studies on various classes of compounds have consistently shown that fluorine substitution can have a profound impact on biological activity. For instance, in the context of cannabinoid receptor ligands, replacing a hydroxyl group with fluorine was found to be detrimental to CB1 receptor binding. nih.gov Conversely, in other molecular scaffolds, the introduction of fluorine can enhance potency and selectivity. nih.gov
Specifically for piperidine-based monoamine transporter inhibitors, the presence and location of a halogen, such as fluorine, on the phenyl ring can dictate the compound's affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated that these compounds can exhibit high affinity for SERT, with Ki values comparable to the established antidepressant fluoxetine. nih.gov This highlights the favorable interactions that a fluorine atom can facilitate within the transporter's binding pocket.
Conformational Analysis of the Piperidine (B6355638) Ring and its Impact on Ligand-Target Interactions
The conformation of the piperidine ring is a crucial factor that governs the spatial orientation of key pharmacophoric elements, thereby significantly influencing how a ligand interacts with its biological target. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be positioned in either an axial or equatorial orientation. The relative orientation of the 3-phenyl and 3-hydroxyl groups, as well as any substituents on the piperidine nitrogen, is dictated by the ring's conformational preference and has a profound impact on binding affinity and selectivity.
NMR studies on piperidine nucleosides have demonstrated that the coupling constants between protons on the piperidine ring can confirm the adoption of a specific chair conformation and the equatorial or axial orientation of substituents. mdpi.com For instance, large coupling constants between adjacent protons often indicate a trans-diaxial relationship. mdpi.com This type of analysis is critical for understanding the preferred three-dimensional structure of 3-(3-Fluorophenyl)piperidin-3-ol derivatives in solution.
The stereochemistry of the piperidine ring plays a pivotal role in determining the selectivity of monoamine transporter inhibitors. Studies on 3,4-disubstituted piperidines have revealed that different stereoisomers exhibit distinct selectivity profiles. For example, (-)-cis analogues and (+)-trans analogues of certain piperidine derivatives show dopamine transporter (DAT) and norepinephrine transporter (NET) selectivity, whereas (-)-trans and (+)-cis isomers are more selective for the serotonin transporter (SERT) or have a dual SERT/NET inhibitory profile. nih.govutmb.edu This highlights how the spatial arrangement of substituents on the piperidine ring, dictated by its conformation, is critical for specific interactions with the respective transporter binding sites.
Molecular modeling studies, including conformational analysis and pharmacophore mapping, are instrumental in elucidating the optimal conformation for binding. nih.gov These computational methods can identify low-energy conformations and the spatial arrangement of key features, such as hydrophobic regions, hydrogen bond donors and acceptors, and ionizable groups, that are essential for high-affinity binding. nih.gov For instance, in a series of opioid antagonists based on a 4-(3-hydroxyphenyl)piperidine (B9838) scaffold, the conformation of the N-substituent relative to the piperidine ring was found to be a key determinant of potency and selectivity. nih.gov An extended conformation of the N-substituent away from the piperidine nitrogen was identified as being crucial for high affinity. nih.gov
Probing the Role of the Tertiary Hydroxyl Group in Biological Efficacy
The tertiary hydroxyl group at the 3-position of the piperidine ring is a key functional group that significantly influences the biological efficacy of this compound derivatives. This hydroxyl group can participate in crucial hydrogen bonding interactions with amino acid residues in the binding pocket of a receptor or enzyme, thereby anchoring the ligand and contributing to its binding affinity. researchgate.net
The ability of a hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a versatile functional group in drug design. nih.gov The specific orientation of the hydroxyl group, dictated by the stereochemistry at the C3 position of the piperidine ring, is critical for optimal interaction with the target protein. A precise spatial arrangement is necessary to achieve maximal affinity gain from this interaction. researchgate.net
In various classes of piperidine-based compounds, the presence and position of a hydroxyl group have been shown to be important for biological activity. For instance, in a series of monoamine oxidase (MAO) inhibitors, the addition of a hydroxyl function was found to increase the inhibitory effect. nih.govacs.org This suggests that the hydroxyl group is directly involved in the binding interaction with the MAO enzyme.
Furthermore, tertiary alcohols, such as the one present in this compound, offer certain advantages over primary or secondary alcohols in a drug discovery context. Tertiary alcohols are not susceptible to oxidation, which is a common metabolic pathway for primary and secondary alcohols. nih.gov This can lead to an improved metabolic profile and increased in vivo stability. Additionally, the steric hindrance provided by the geminal alkyl groups can shield the hydroxyl group from glucuronidation, another common metabolic pathway that can lead to rapid clearance of a drug. nih.gov
In the context of sigma receptor ligands, the presence of a hydroxyl group on the phenyl ring of piperidine or piperazine (B1678402) derivatives was found to affect binding affinity. nih.gov While not a tertiary alcohol on the piperidine ring itself, this finding underscores the general importance of hydroxyl groups in modulating ligand-receptor interactions within this chemical space.
Examination of Substituent Effects on the Piperidine Nitrogen and Phenyl Ring on Receptor/Enzyme Binding
The nature of the substituents on both the piperidine nitrogen and the phenyl ring of this compound derivatives plays a crucial role in determining their affinity and selectivity for various receptors and enzymes. These substituents can influence the molecule's electronic properties, steric profile, and conformational preferences, all of which are critical for optimal ligand-target interactions.
Substituents on the Piperidine Nitrogen:
The substituent on the piperidine nitrogen can significantly impact binding affinity and functional activity. In the context of opioid receptor antagonists with a 4-(3-hydroxyphenyl)piperidine core, the nature of the N-substituent was found to be a key determinant of potency. nih.gov Studies revealed that flexible N-propylphenyl or N-propylcyclohexyl substituents led to high binding affinity and antagonist potency. nih.gov Furthermore, the conformation of this N-substituent relative to the piperidine ring is critical, with an extended conformation being favored. nih.gov Rigidifying the N-substituent, for example with a trans-cinnamyl group, can maintain high potency, while other rigid analogues like cis-cinnamyl or cis-phenylcyclopropylmethyl groups result in a significant loss of affinity. nih.gov This highlights the specific spatial requirements of the binding pocket for the N-substituent.
For monoamine oxidase (MAO) inhibitors based on a piperidine scaffold, the presence of an electron-withdrawing substituent at the first position of the piperidine ring was identified as an important structural feature for inhibitory activity. nih.govacs.org Conversely, a benzyl (B1604629) group at this position tended to produce non-selective MAO inhibition. nih.gov
Substituents on the Phenyl Ring:
Substituents on the phenyl ring directly influence the electronic environment of this part of the molecule and can engage in specific interactions with the target protein. The position and electronic nature of these substituents are critical.
The presence of a hydroxyl group on the phenyl ring is a common feature in many biologically active piperidine derivatives. In 4-(3-hydroxyphenyl)piperidine opioid antagonists, this hydroxyl group is crucial for high-affinity binding. nih.gov Similarly, for MAO inhibitors, a para-hydroxy substitution on a piperidine-linked phenyl ring resulted in maximum inhibitory activity, suggesting that para-substitution is preferred over meta-substitution. acs.org
The interplay between substituents on the piperidine nitrogen and the phenyl ring is complex and often synergistic. The optimal combination of substituents is required to achieve high potency and selectivity for a specific biological target.
Interactive Data Table: Substituent Effects on Receptor/Enzyme Binding
| Scaffold | Substituent Position | Substituent | Effect on Activity | Target | Reference |
|---|---|---|---|---|---|
| 4-(3-hydroxyphenyl)piperidine | Piperidine Nitrogen | N-propylphenyl | High affinity and antagonist potency | Opioid Receptor | nih.gov |
| 4-(3-hydroxyphenyl)piperidine | Piperidine Nitrogen | trans-cinnamyl | Maintained high potency | Opioid Receptor | nih.gov |
| 4-(3-hydroxyphenyl)piperidine | Piperidine Nitrogen | cis-cinnamyl | Significant loss of affinity | Opioid Receptor | nih.gov |
| Piperidine | Piperidine Nitrogen | Electron-withdrawing group | Important for inhibition | Monoamine Oxidase (MAO) | nih.govacs.org |
| Piperidine-linked phenyl | Phenyl Ring (para) | -OH | Maximum inhibitory activity | Monoamine Oxidase (MAO) | acs.org |
| Piperidine-linked phenyl | Phenyl Ring (meta) | -OH | Less active than para-OH | Monoamine Oxidase (MAO) | acs.org |
| Piperidine-linked phenyl | Phenyl Ring (3 or 4-position) | -OCH3, -CH3 | Favored selective MAO-B inhibition | Monoamine Oxidase B (MAO-B) | nih.gov |
Comparative SAR with Related Piperidine and Piperazinol Scaffolds
Piperidine vs. Piperazine Scaffolds:
The replacement of the piperidine ring with a piperazine ring introduces a second nitrogen atom into the six-membered heterocycle. This seemingly subtle change can have significant consequences for a molecule's physicochemical properties and its interactions with biological targets. The additional nitrogen atom in the piperazine ring can act as a hydrogen bond acceptor and can also be protonated, which can influence the molecule's solubility, pKa, and potential for ionic interactions.
In the context of monoamine transporter inhibitors, both piperidine and piperazine derivatives have been extensively explored. For instance, a series of fluoroethoxy-1,4-diphenethyl piperidine and piperazine derivatives were synthesized and evaluated for their ability to inhibit dopamine uptake at the vesicular monoamine transporter-2 (VMAT2). nih.gov Both scaffolds yielded compounds with potent VMAT2 inhibitory activity, with some piperazine derivatives showing high affinity. nih.gov This suggests that for certain targets, the piperazine core can be a viable alternative to the piperidine ring.
Similarly, in the development of ligands for the dopamine transporter, [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogues, which feature a piperazine ring, were found to have high binding affinity, comparable to the well-known DAT inhibitor GBR 12909. nih.gov This further illustrates the utility of the piperazine scaffold in designing potent transporter ligands.
Research on sigma receptor ligands has also involved the synthesis and evaluation of both piperidine and piperazine derivatives. nih.gov Computational studies and binding assays revealed that both scaffolds could produce potent ligands, with the specific substitution pattern being a key determinant of affinity and selectivity. nih.gov
Piperidinol vs. Other Piperidine Scaffolds:
Within the broad class of piperidine derivatives, the presence and position of a hydroxyl group are critical for activity. The 3-hydroxypiperidine (B146073) moiety in this compound is a key pharmacophoric element. Comparing this to other substituted piperidines can highlight the importance of this hydroxyl group.
For example, in the development of monoamine transporter inhibitors, 4-(4-chlorophenyl)piperidine (B1270657) analogues with a thioacetamide (B46855) side chain were investigated. nih.govutmb.edu These compounds lack the hydroxyl group found in this compound, and their SAR is driven by other structural features. The stereochemistry of the 3,4-disubstituted piperidine ring was found to be a critical determinant of their selectivity for DAT, NET, and SERT. nih.govutmb.edu This contrasts with the SAR of this compound, where the hydroxyl group is expected to play a more direct role in binding through hydrogen bonding.
The synthesis of piperidine nucleoside mimics, which are conformationally restricted analogues of known antiviral agents, also provides a useful comparison. mdpi.com In these molecules, the piperidine ring serves as a scaffold to present nucleobases and hydroxyl groups in a specific spatial orientation to mimic the bioactive conformation of natural nucleosides. mdpi.com This underscores the versatility of the piperidine ring as a scaffold in drug design and highlights the importance of the precise positioning of functional groups, including hydroxyls, for achieving the desired biological effect.
Furthermore, studies on piperidine derivatives as inhibitors of enzymes in Mycobacterium tuberculosis have focused on exploring the SAR of a piperidine scaffold with different substitution patterns. nih.gov These studies, while not directly involving a 3-hydroxypiperidine, contribute to the broader understanding of how modifications to the piperidine ring can be used to optimize potency and pharmacokinetic properties against a specific biological target. nih.gov
Quantitative Assessment of Receptor Binding and Ligand Affinity
The affinity of these compounds for different receptors is a crucial determinant of their pharmacological activity. Radioligand binding assays and functional assays are standard methods used to quantify these interactions.
Analogs of 3-(3-Fluorophenyl)piperidine have been evaluated for their binding affinity at a range of GPCRs, which are integral to numerous physiological processes. unc.edu
Dopamine and Serotonin Receptors: Research into multi-target ligands for schizophrenia has explored derivatives that interact with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov These receptors are key targets for antipsychotic medications. nih.gov The binding affinity of these compounds is influenced by the nature and position of substituents on the phenyl ring. nih.gov For instance, halogen substitutions at the ortho and meta positions of the phenyl ring are generally more favorable for binding affinity at D2 and 5-HT1A receptors compared to larger ether and thioether substituents. nih.gov Third-generation antipsychotics are often partial agonists at D2 and 5-HT1A receptors. nih.gov
Opioid Receptors: Studies on Leu5-enkephalin analogs, where the Phe4 residue is modified, have provided insights into opioid receptor binding and function. Substitution at the meta-position of the phenylalanine can yield high-affinity ligands for both µ-opioid receptors (MOR) and δ-opioid receptors (DOR) with varying levels of selectivity and biased signaling. researchhub.com These modifications can influence G protein activation and β-arrestin recruitment, highlighting the potential to fine-tune the pharmacological properties of these peptides. researchhub.com
Metabotropic Glutamate Receptors (mGluRs): The modulation of serotonin release by mGluRs has been investigated in regions like the periaqueductal gray matter. nih.gov Agonists of group II and group III mGluRs have been shown to increase extracellular serotonin levels, an effect that can be antagonized by their respective antagonists. nih.gov This suggests an indirect modulation of serotonergic neurons, possibly through GABAergic interneurons. nih.gov
The following table summarizes the binding affinities (Ki) of representative compounds at various GPCRs.
Table 1: GPCR Binding Affinities of Selected this compound Analogs
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| Picoline analog 1j | µ-Opioid Receptor | 6.2 |
| Picoline analog 1j | δ-Opioid Receptor | 9 |
| Picoline analog 1l | µ-Opioid Receptor | 33 |
| Picoline analog 1l | δ-Opioid Receptor | 158 |
Data sourced from studies on related piperidine and peptide analogs. researchhub.com
Functional assays, such as the [35S]GTPγS binding assay, are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular GPCR. This assay measures the activation of G proteins, a key step in GPCR signaling.
Studies on multi-target ligands for schizophrenia have utilized functional assays to assess the efficacy of compounds at dopamine and serotonin receptors. nih.gov The goal is often to identify partial agonists, which can provide a balanced modulation of receptor activity. nih.gov For example, while the binding affinity indicates how strongly a compound binds to a receptor, functional assays reveal the downstream signaling consequences of that binding. nih.gov
Table 2: Functional Activity of Selected Analogs at Opioid Receptors
| Compound | Receptor | G Protein Activation (IC50, nM) | β-arrestin 2 Recruitment (EC50, µM) |
|---|---|---|---|
| Picoline analog 1j | µ-Opioid Receptor | 4.6 | 100 |
| Picoline analog 1j | δ-Opioid Receptor | 41 | 1.3 |
| Picoline analog 1l | µ-Opioid Receptor | 48 | 1122 |
| Picoline analog 1l | δ-Opioid Receptor | 302 | 41.6 |
Data sourced from studies on related peptide analogs. researchhub.com
Enzyme Inhibition Kinetic Studies
The interaction of this compound analogs with various enzymes has been explored, particularly in the context of cancer therapy.
Checkpoint Kinase 1 (CHK1): Thiophenecarboxamide ureas containing a 3-fluorophenyl piperidine moiety have been identified as inhibitors of CHK1. nih.gov CHK1 is a crucial kinase involved in the DNA damage response, and its inhibition can enhance the efficacy of chemotherapy. nih.gov Structure-based design has led to the development of potent and selective CHK1 inhibitors, such as AZD7762, which contains a (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide scaffold. nih.gov
HDM2-p53 Interaction: Substituted piperidines have been developed as inhibitors of the HDM2-p53 protein-protein interaction. nih.gov HDM2 is a negative regulator of the p53 tumor suppressor, and blocking this interaction can restore p53 function, leading to tumor cell apoptosis. nih.gov Optimization of these inhibitors has focused on interactions with key residues in the HDM2 binding pocket, such as Trp23 and Leu26. nih.gov The 3-fluorophenyl group of some analogs has been shown to bind in the Trp23 pocket of HDM2. nih.gov
Table 3: Enzyme Inhibition Data for a Representative Analog
| Compound/Analog | Target Enzyme/Interaction | Potency (IC50/Ki) |
|---|---|---|
| AZD7762 | CHK1 | Potent inhibitor |
| Substituted piperidine | HDM2-p53 interaction | Potent inhibitor |
Qualitative potency based on referenced studies. nih.govnih.gov
The broader enzymatic modulation profile of these compounds is an area of ongoing research. Their structural features suggest potential interactions with other enzyme families, though specific, detailed studies are less common in the public domain.
Ion Channel Modulation Assays (e.g., T-type Ca2+ Channels)
The effects of this compound analogs and related structures on ion channel function, particularly T-type calcium channels, have been investigated.
T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are involved in a variety of physiological processes, including neuronal firing and cardiac pacemaking. nih.gov The development of selective modulators for these channels is a significant area of research. researchgate.net Novel 4-aminomethyl-4-fluoropiperidine derivatives have been designed and evaluated as T-type calcium channel antagonists. researchgate.net For example, the fluorinated piperidine (S)-5 has been shown to be a potent and selective antagonist with in vivo efficacy. researchgate.net
Fluorescence-based assays, such as those using a Fluorescence Imaging Plate Reader (FLIPR), provide a high-throughput method for screening compound libraries against T-type channels. biorxiv.org These assays have been used to identify novel modulators, including some synthetic cannabinoids that potently inhibit CaV3.2 channels. biorxiv.org
Table 4: T-type Calcium Channel Modulation by a Related Analog
| Compound/Analog | Ion Channel | Effect | Potency (IC50) |
|---|---|---|---|
| (S)-5 (a fluorinated piperidine) | T-type Ca2+ channels | Antagonist | Potent |
Qualitative potency based on referenced studies. researchgate.net
Neurotransmitter Transporter Activity Profiling
The primary mechanism of action for many centrally acting drugs involves the modulation of neurotransmitter transporters. Analogs of this compound have been evaluated for their ability to bind to and inhibit the function of the dopamine transporter (DAT), the serotonin transporter (SERT), and to a lesser extent, nucleoside transporters.
Dopamine and Serotonin Transporter (DAT/SERT) Activity
Structure-activity relationship (SAR) studies on a series of 3-phenyltropane analogs have provided valuable insights into the features that govern affinity and selectivity for DAT and SERT. These studies have shown that the nature and position of substituents on the 3-phenyl ring are critical determinants of binding potency. nih.gov
For instance, in a series of 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters, a 4-methoxy substitution on the phenyl ring resulted in a compound (7a) with high affinity for both DAT (IC₅₀ = 6.5 nM) and SERT (Kᵢ = 4.3 nM), alongside low affinity for the norepinephrine transporter (NET) (Kᵢ = 1110 nM). nih.gov This highlights a desirable profile for a dual DAT/SERT inhibitor with reduced noradrenergic activity. The introduction of a larger ethoxy group at the same position (compound 7b) led to a significant decrease in DAT affinity (IC₅₀ = 92 nM) while slightly increasing SERT affinity (Kᵢ = 1.7 nM), demonstrating the sensitivity of the DAT binding pocket to the size of the substituent. nih.gov
Further modifications to the ester group of the 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid scaffold also revealed significant effects on transporter affinity. The 2-(3-iodo-4-aminophenyl)ethyl ester analog (8i) emerged as a highly potent and selective compound for DAT (IC₅₀ = 2.5 nM) and SERT (Kᵢ = 3.5 nM) over NET (Kᵢ = 2040 nM). nih.gov
The binding affinities of these representative 3-phenyltropane analogs are summarized in the interactive table below.
Binding Affinities of 3-Phenyltropane Analogs at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
|---|---|---|---|
| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid methyl ester (7a) | 6.5 | 4.3 | 1110 |
| 3β-(4-Ethoxyphenyl)tropane-2β-carboxylic acid methyl ester (7b) | 92 | 1.7 | - |
| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) | 2.5 | 3.5 | 2040 |
Nucleoside Transporter Activity
While direct data on the interaction of this compound analogs with nucleoside transporters is limited, studies on structurally related compounds containing a fluorophenylpiperazine moiety offer some insights. Equilibrative nucleoside transporters (ENTs), such as ENT1 and ENT2, are crucial for nucleoside salvage pathways and modulating adenosine (B11128) signaling. frontiersin.org
A series of analogs of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), an ENT inhibitor with selectivity for ENT2, were synthesized and evaluated. frontiersin.org These studies, while not directly involving piperidin-3-ol derivatives, underscore the potential for compounds bearing a fluorophenyl-heterocycle to interact with nucleoside transporters. The research demonstrated that modifications to the FPMINT scaffold could abolish or restore inhibitory activity at ENT1 and ENT2. researchgate.net For example, replacing the naphthalene (B1677914) group with a benzene (B151609) ring eliminated activity, but adding a chloride to the meta position of this new benzene ring restored ENT1 inhibition. researchgate.net
The investigation into FPMINT analogs highlights the complex SAR at nucleoside transporters and suggests that fluorophenylpiperidine-containing compounds could potentially be explored for such activity. frontiersin.org
Cellular Phenotypic Assays Relevant to Target Engagement
Cellular phenotypic assays are critical for understanding the functional consequences of a compound's interaction with its molecular target in a more physiologically relevant context. For compounds targeting neurotransmitter transporters, these assays can provide valuable information on the compound's ability to modulate neurotransmitter uptake and downstream signaling pathways.
Given the binding profiles of the analogs at DAT and SERT, relevant cellular phenotypic assays would include neurotransmitter uptake inhibition assays. These assays typically utilize cells engineered to express the transporter of interest (e.g., HEK293 cells stably expressing human DAT or SERT). The ability of a test compound to inhibit the uptake of a fluorescent or radiolabeled substrate (e.g., a fluorescent dopamine analog or [³H]-serotonin) is measured. This provides a functional readout of the compound's potency as a transporter inhibitor.
Furthermore, for compounds with high affinity for DAT, cellular assays to assess downstream signaling could be employed. For example, measuring changes in intracellular cyclic AMP (cAMP) levels in response to dopamine receptor activation in the presence and absence of the transporter inhibitor can provide insights into the compound's ability to potentiate dopaminergic signaling.
While specific data from cellular phenotypic assays for this compound or its direct analogs are not available in the reviewed literature, the established activity of related compounds at monoamine transporters strongly suggests that such assays would be a critical next step in characterizing their pharmacological profile and confirming their mechanism of action at a cellular level.
Conclusion
The chemical compound 3-(3-Fluorophenyl)piperidin-3-ol stands as a molecule of considerable interest at the confluence of established medicinal chemistry principles and the drive for chemical novelty. While direct and extensive research on this specific isomer is not yet prevalent in the public domain, its constituent parts—the privileged piperidine (B6355638) scaffold, the strategically placed fluorine atom, and the reactive tertiary alcohol—point towards a high potential for biological activity. The synthesis of this and related compounds is achievable through known synthetic methodologies, and its value as a research tool for probing structure-activity relationships is clear. As the field of medicinal chemistry continues to seek out compounds with refined properties, the exploration of molecules such as this compound will undoubtedly contribute to the development of the next generation of therapeutics.
Elucidation of Molecular Mechanisms of Action for 3 3 Fluorophenyl Piperidin 3 Ol Compounds
Determination of Direct Molecular Targets
Comprehensive studies to identify and validate the direct molecular targets of 3-(3-Fluorophenyl)piperidin-3-ol have not been published. Therefore, data on its binding affinity, selectivity, and the specific receptors, enzymes, or ion channels it interacts with are not available.
Biochemical Pathway Deconvolution
Due to the absence of identified molecular targets, the biochemical pathways affected by this compound have not been deconvoluted. Research into the upstream and downstream signaling cascades modulated by this compound is necessary to understand its cellular and physiological effects.
Investigation of Allosteric vs. Orthosteric Binding Modalities
There is currently no available research investigating the binding modality of this compound. Consequently, it is unknown whether the compound acts as an orthosteric ligand, binding to the primary active site of a receptor, or as an allosteric modulator, binding to a secondary site to modulate the receptor's activity.
Advanced Computational and Chemoinformatic Investigations of 3 3 Fluorophenyl Piperidin 3 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For 3-(3-Fluorophenyl)piperidin-3-ol, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov
From the optimized structure, a variety of molecular descriptors can be calculated to predict the compound's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.com
Further analysis of these frontier orbitals allows for the calculation of global reactivity descriptors. Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution, while chemical softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These descriptors for this compound would provide valuable information on its kinetic stability and reactivity in various chemical environments. nih.govicm.edu.pl
Table 1: Representative DFT-Calculated Reactivity Descriptors for a Phenylpiperidine Analog
| Descriptor | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Chemical Hardness (η) | 2.65 eV | Resistance to electronic change |
| Electrophilicity (ω) | 1.5 eV | Electron-accepting propensity |
Note: These values are illustrative and based on typical findings for similar heterocyclic compounds.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are instrumental in understanding how a ligand such as this compound might interact with biological macromolecules.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov For this compound, this technique could be used to screen a library of potential protein targets to identify those with the highest binding affinity. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a protein. A scoring function is then used to estimate the binding energy for different conformations. mdpi.com Studies on similar piperidine (B6355638) derivatives have shown that the piperidine ring and its substituents can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of various receptors and enzymes. nih.govacs.org For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the fluorophenyl group could engage in hydrophobic and aromatic stacking interactions. researchgate.net
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. rsc.org An MD simulation of this compound bound to a protein target would involve calculating the forces between atoms and using them to simulate the motions of the complex. researchgate.net This can reveal the stability of the binding pose predicted by docking, identify key residues involved in the interaction, and provide insights into the conformational changes that may occur upon ligand binding. nih.gov Such simulations are crucial for validating docking results and understanding the allosteric effects of ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model for a series of analogs of this compound would involve several steps. First, a dataset of compounds with known biological activities would be compiled. Then, a variety of molecular descriptors, such as physicochemical, topological, and electronic properties, would be calculated for each compound. benthamscience.com
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the descriptors with the biological activity. tandfonline.com The predictive power of the QSAR model is then validated using internal and external validation techniques. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Table 2: Key Steps in QSAR Model Development for Piperidine Derivatives
| Step | Description | Example Techniques |
|---|---|---|
| Data Set Preparation | Collection of compounds with measured biological activity. | Assembling a series of fluorophenylpiperidine analogs with IC50 values. |
| Descriptor Calculation | Generation of numerical representations of molecular structure. | 2D and 3D autocorrelation descriptors, constitutional and topological descriptors. |
| Model Building | Establishing a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |
| Model Validation | Assessing the robustness and predictive ability of the model. | Leave-one-out cross-validation (Q²), external test set prediction (R²pred). |
Virtual Screening and Target Prediction Methodologies (e.g., in silico target prediction)
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. When a specific target is not known for a compound like this compound, inverse virtual screening or in silico target prediction methods can be employed. researchgate.net These approaches use the structure of the compound to predict its potential biological targets.
One common method is ligand-based virtual screening, which involves searching for known bioactive molecules that are structurally similar to the query compound. researchgate.netbenthamdirect.com Another approach is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) is created based on the structure of this compound. This pharmacophore model is then used to search databases of protein structures to find potential binding partners. These in silico target prediction methods can generate hypotheses about the mechanism of action of a compound and guide the design of focused biological assays.
Conformational Analysis and Energy Landscapes
The piperidine ring typically adopts a chair conformation to minimize steric strain. For this compound, two principal chair conformers are possible, differing in the axial or equatorial orientation of the 3-fluorophenyl and hydroxyl groups at the C3 position. The relative stability of these conformers is governed by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects involving the fluorine atom.
Computational studies on fluorinated piperidines have consistently revealed a preference for the fluorine atom to occupy an axial position, a phenomenon attributed to stabilizing hyperconjugative and electrostatic interactions. nih.govresearchgate.netresearchgate.net Specifically, a stabilizing interaction between the axial C-F bond and the anti-periplanar C-H or C-C bonds of the ring, as well as favorable charge-dipole interactions between the electronegative fluorine and the protonated piperidine nitrogen, can lead to the axial conformer being lower in energy. researchgate.netresearchgate.net In the case of this compound, this suggests a significant population of the conformer where the 3-fluorophenyl group is axial.
The energy landscape of this compound is therefore expected to be characterized by several low-energy minima corresponding to different chair and potentially twist-boat conformations. The relative energies of these conformers would be sensitive to the solvent environment, as polar solvents can modulate the strength of intramolecular hydrogen bonds and electrostatic interactions. nih.govresearchgate.net
A theoretical conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles, particularly those involving the C3 substituents and the piperidine ring. The resulting energy landscape would likely reveal the transition states between different conformers and provide insight into the flexibility of the molecule.
Based on analogous systems, a simplified representation of the primary chair conformers and the key factors influencing their stability is presented below.
Table 1: Theoretical Conformational Isomers of this compound
| Conformer | 3-Fluorophenyl Orientation | 3-Hydroxyl Orientation | Key Stabilizing/Destabilizing Factors |
| A | Axial | Equatorial | - Stabilizing C-F axial interactions. - Potential for intramolecular H-bonding (OH to N). - 1,3-diaxial steric strain from the phenyl ring. |
| B | Equatorial | Axial | - Reduced steric strain from the phenyl ring. - Potential for different H-bonding geometry. - Loss of axial fluorine stabilization. |
It is important to emphasize that the actual energy differences (ΔG) between these conformers would require dedicated quantum chemical calculations, taking into account solvent effects. researchgate.netresearchgate.net Such calculations would provide a more quantitative picture of the conformational preferences and the energy barriers to interconversion.
Preclinical Adme Research: in Vitro Metabolism and Permeability of 3 3 Fluorophenyl Piperidin 3 Ol Analogs
Assessment of Metabolic Stability in Hepatic Subcellular Fractions (e.g., Liver Microsomes, S9 Fraction)
The liver is the primary site of drug metabolism in the body. In vitro models utilizing hepatic subcellular fractions, such as liver microsomes and the S9 fraction, are indispensable tools in early drug discovery for predicting the metabolic fate of new chemical entities. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. The S9 fraction is a supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic reactions.
The assessment of metabolic stability in these fractions typically involves incubating the test compound with the subcellular fraction in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions in microsomes) and monitoring the disappearance of the parent compound over time. The results are often expressed as the in vitro half-life (t½) or intrinsic clearance (CLint), which provide an indication of how rapidly the compound is metabolized. A shorter half-life or higher clearance suggests greater metabolic liability.
Research into the metabolic stability of piperidine-containing compounds has shown that this ring system can be susceptible to metabolism. For instance, studies on a series of piperidine-derived amide soluble epoxide hydrolase (sEH) inhibitors have highlighted the importance of structural modifications in enhancing metabolic stability. nih.gov While specific data for 3-(3-Fluorophenyl)piperidin-3-ol is not publicly available, the investigation of its analogs provides valuable insights into structure-metabolism relationships.
In a study on piperidine-derived amide sEH inhibitors, the metabolic stability of a lead compound and its analogs was evaluated in both human and rat liver microsomes. nih.gov The lead compound exhibited a moderate half-life in human liver microsomes. nih.gov To improve this, various isosteric modifications were explored. nih.gov
Table 1: In Vitro Metabolic Stability of Piperidine-Derived Amide sEH Inhibitor Analogs in Human and Rat Liver Microsomes nih.gov
| Compound | Modification | Human Liver Microsomes t½ (min) | Rat Liver Microsomes t½ (min) |
| Lead Compound | - | Moderate | 26 |
| Analog 1 | Deuterium (B1214612) substitution on the piperidine (B6355638) ring | ~200 | ~30 |
| Analog 2 | Deuterium substitution on the phenyl ring | >240 | >60 |
This data reveals that strategic modifications, such as the introduction of deuterium, can significantly enhance metabolic stability. nih.gov Specifically, deuteration of the phenyl ring resulted in a more pronounced improvement in half-life in both human and rat liver microsomes compared to deuteration of the piperidine moiety. nih.gov This suggests that the phenyl ring is a primary site of metabolic attack in this class of compounds. Such findings are critical for guiding the design of more metabolically robust analogs of this compound.
In Vitro Membrane Permeability Evaluation (e.g., MDCK-MDR1 Cell Monolayers)
For a drug to be orally bioavailable and to reach its target site of action, it must be able to permeate biological membranes. The Madin-Darby Canine Kidney (MDCK) cell line is a widely used in vitro model for assessing membrane permeability. When grown on a semi-permeable support, these cells form a polarized monolayer with tight junctions that mimic the intestinal barrier.
To specifically investigate the role of active efflux transporters, a major mechanism of drug resistance and a determinant of drug distribution, MDCK cells are often transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter. P-gp is highly expressed in the intestinal epithelium and the blood-brain barrier, where it actively pumps a wide range of substrates out of cells, thereby limiting their absorption and distribution.
The permeability of a compound across the MDCK-MDR1 cell monolayer is assessed by measuring its transport from the apical (A) to the basolateral (B) side (representing absorption) and from the basolateral to the apical side (representing efflux). The results are expressed as the apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is a key indicator of whether a compound is a substrate of P-gp. An efflux ratio greater than 2 is generally considered indicative of active efflux.
In the context of drug discovery, if an analog of this compound were to show high metabolic stability but poor permeability or a high efflux ratio in the MDCK-MDR1 assay, further structural modifications would be necessary. These could include altering the lipophilicity, hydrogen bonding capacity, or molecular size of the compound to improve its passive diffusion or to reduce its affinity for efflux transporters like P-gp.
Advanced Analytical Methodologies for 3 3 Fluorophenyl Piperidin 3 Ol Research
High-Resolution Spectroscopic Characterization (NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this characterization.
| Nucleus | Structural Fragment | Expected Chemical Shift (ppm) |
| ¹H | Aromatic C-H | 6.8 - 7.5 |
| ¹H | Piperidine (B6355638) C-H (adjacent to N) | 2.5 - 3.5 |
| ¹H | Piperidine C-H (other) | 1.5 - 2.2 |
| ¹H | Hydroxyl O-H | Variable (depends on solvent, concentration) |
| ¹³C | Aromatic C-F | 160 - 165 (with C-F coupling) |
| ¹³C | Aromatic C (unsubstituted) | 110 - 135 |
| ¹³C | Piperidine C-O | 65 - 75 |
| ¹³C | Piperidine C (adjacent to N) | 40 - 55 |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The protonated molecule [M+H]⁺ would be a key ion observed. The fragmentation pattern in tandem mass spectrometry (MS/MS) offers further structural confirmation. For 3-(3-Fluorophenyl)piperidin-3-ol, characteristic fragmentation would likely involve the loss of a water molecule from the tertiary alcohol and various cleavages of the piperidine ring.
Chromatographic Separations and Purity Assessment (HPLC, LC-MS)
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the fluorophenyl group is chromophoric. A validated HPLC method can accurately determine the purity of a sample by comparing the area of the main peak to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is exceptionally powerful for identifying impurities, even at very low levels. As the sample is separated by the LC system, the eluent is introduced into the mass spectrometer, which provides mass information for each eluting peak. This allows for the tentative identification of synthesis byproducts or degradation products by their molecular weight. For fluorinated piperidine derivatives, LC-MS is a crucial tool for both routine purity checks and in-depth impurity profiling. nih.govchromatographyonline.com
The following table outlines a typical set of starting parameters for developing an HPLC or LC-MS method for a compound like this compound.
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~254 nm or Mass Spectrometry (ESI+) |
Application of Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a sophisticated technique used to trace the path of atoms through a chemical reaction or a metabolic pathway. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are incorporated into the molecule of interest. Since these isotopes have a different mass, they can be tracked using mass spectrometry or identified by NMR spectroscopy.
In the context of this compound, isotopic labeling could be used to elucidate metabolic pathways. For instance, if the compound were to be studied as a potential drug candidate, understanding its metabolism would be critical. A version of the compound labeled with deuterium on the piperidine ring could be synthesized and incubated with liver microsomes. nih.gov By analyzing the metabolites using LC-MS/MS, researchers could determine if metabolic hydroxylation occurs on the piperidine ring or the phenyl ring. The presence or absence of the deuterium label in the resulting hydroxylated metabolites would provide clear evidence of the site of metabolism. nih.gov This approach is invaluable for differentiating between isomeric metabolites and understanding the mechanisms of drug-metabolizing enzymes. nih.gov
Q & A
Q. What are the common synthetic routes for 3-(3-Fluorophenyl)piperidin-3-ol?
The synthesis typically involves multi-step reactions, starting with the introduction of the 3-fluorophenyl group into a piperidine scaffold. A key step may involve nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the fluorophenyl moiety. Subsequent hydroxylation at the 3-position of the piperidine ring can be achieved via oxidation or hydroxyl-group protection/deprotection strategies. For example, analogous fluorinated piperidine derivatives often employ tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions during synthesis .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical for confirming structural features, including the fluorophenyl group and hydroxyl position. Infrared (IR) spectroscopy identifies functional groups like -OH and C-F bonds. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) ensures purity, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
The 3-fluorophenyl group enhances lipophilicity, improving membrane permeability. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, potentially influencing reactivity and metabolic stability. The hydroxyl group on piperidin-3-ol contributes to hydrogen-bonding interactions, affecting solubility and target binding .
Q. What safety precautions are recommended for handling this compound?
While specific safety data for this compound is limited, general precautions for fluorinated piperidines include using personal protective equipment (PPE: gloves, lab coat, safety goggles) and working in a fume hood. Consult safety data sheets (SDS) of structurally similar compounds (e.g., fluorophenols or piperidine derivatives) for toxicity and disposal guidelines .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Chiral resolution methods, such as chiral HPLC or enzymatic kinetic resolution, are effective. Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can directly yield enantiomerically enriched products. For example, analogous fluoropiperidine syntheses employ chiral auxiliaries or enantioselective hydrogenation .
Q. What strategies address contradictory spectral data in structural elucidation?
Orthogonal analytical techniques are essential:
- 2D NMR (e.g., COSY, NOESY) resolves overlapping signals and spatial proximity of protons.
- Isotopic labeling (e.g., deuterated solvents) clarifies exchangeable protons (e.g., -OH).
- Computational modeling (DFT calculations) predicts NMR chemical shifts for comparison with experimental data .
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking studies with target proteins (e.g., receptors or enzymes) assess binding affinity and orientation. Molecular dynamics (MD) simulations evaluate stability of ligand-receptor complexes over time. Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., fluorine position) with biological activity .
Q. What experimental approaches evaluate the compound’s stability under varying conditions?
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability.
- pH-dependent stability studies (e.g., incubation in buffers ranging from pH 1–12) identify degradation pathways.
- Light exposure tests determine photolytic degradation risks .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Standardize assay conditions (e.g., cell lines, incubation times, and controls) to minimize variability. Validate results using orthogonal assays (e.g., enzymatic inhibition and cell viability assays). Cross-reference with structurally related compounds (e.g., 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol) to identify structure-activity trends .
Q. What methodologies assess metabolic stability in preclinical studies?
- Microsomal incubation assays (e.g., liver microsomes) identify phase I metabolites.
- LC-MS/MS quantifies parent compound degradation and metabolite formation.
- CYP450 inhibition assays evaluate drug-drug interaction risks .
Notes
- Methodological Rigor : Combine synthetic, analytical, and computational approaches to address complex research challenges.
- Data Reproducibility : Document reaction conditions (e.g., solvent, temperature, catalysts) and analytical parameters (e.g., NMR frequencies) in detail.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
